![molecular formula C23H25N3O B2578047 4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one CAS No. 838891-12-6](/img/structure/B2578047.png)
4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
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Description
Benzimidazole derivatives are a type of nitrogenous heterocyclic molecule that have attracted a great deal of interest among medicinal chemists . They are prevalent in potential heterocyclic drugs due to their isostructural pharmacophore of naturally occurring active biomolecules . Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .
Synthesis Analysis
Researchers have synthesized plenty of benzimidazole derivatives in the last decades . These compounds have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .Molecular Structure Analysis
Benzimidazole, alternatively known as 1H-benzimidazole and 1,3-benzodiazole, consists of a benzene ring fused with a five-membered imidazole ring . It is an important heterocyclic pharmacophore .Chemical Reactions Analysis
Benzimidazole derivatives possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .Scientific Research Applications
Optimization of Benzimidazole Derivatives as PARP Inhibitors
Research has led to the development of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds, including (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, exhibit excellent potency against PARP enzymes and cellular activity in nanomolar ranges. Their bioavailability, ability to cross the blood-brain barrier, and efficacy in cancer models highlight their potential as therapeutic agents (Penning et al., 2010).
Novel Benzimidazole Compounds with Cytotoxic Activity
The synthesis of new 4-(1H-benzimidazol-2-yl)benzene-1,3-diols has been developed, showcasing potent cytotoxic activities against various human cancer cell lines. These compounds, synthesized through a one-pot reaction, demonstrate significant antiproliferative properties, some even surpassing those of cisplatin, a commonly used chemotherapeutic agent (Karpińka et al., 2011).
Benzimidazole-Based Schiff Base Copper(II) Complexes
A series of benzimidazole-containing Schiff base copper(II) complexes have been synthesized, characterized, and studied for their DNA binding, cellular DNA lesion creation, and cytotoxicity against cancer cell lines. These complexes bind DNA through an intercalative mode and show substantial cytotoxic effects, indicating their potential as anticancer agents (Paul et al., 2015).
Soluble Polyimides with Benzimidazole Rings
Research into new soluble polyimides containing benzimidazole rings aimed at applications as interlevel dielectrics has been conducted. These materials, synthesized via a one-pot method, exhibit excellent thermal stability, good adhesion to copper, low water absorption, and low dielectric constants, making them suitable for electronic applications (Chung et al., 2001).
Antimicrobial and Antifungal Activities
A new series of benzimidazole derivatives has been synthesized, demonstrating significant antimicrobial and antifungal activities. These findings suggest the potential of benzimidazole compounds in developing new therapeutic agents to combat microbial infections (Reddy & Reddy, 2010).
properties
IUPAC Name |
4-[1-(3-phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-2-14-25-17-19(16-22(25)27)23-24-20-12-6-7-13-21(20)26(23)15-8-11-18-9-4-3-5-10-18/h2-7,9-10,12-13,19H,1,8,11,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOXSSQNMSYMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
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